2-Cyclopropyl-5-methylthiophene
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Overview
Description
2-Cyclopropyl-5-methylthiophene is an organic compound belonging to the thiophene family, characterized by a five-membered ring containing one sulfur atom
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-Cyclopropyl-5-methylthiophene typically involves the cyclization of appropriate precursors under specific conditions. One common method includes the reaction of cyclopropylacetylene with sulfur sources in the presence of catalysts. Another approach involves the use of cyclopropyl ketones and sulfurizing agents to form the thiophene ring .
Industrial Production Methods: Industrial production of this compound may involve large-scale cyclization reactions using optimized catalysts and reaction conditions to ensure high yield and purity. The choice of solvents, temperature, and pressure conditions are critical factors in scaling up the synthesis process.
Chemical Reactions Analysis
Types of Reactions: 2-Cyclopropyl-5-methylthiophene undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form sulfoxides and sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reduction reactions can convert the thiophene ring to dihydrothiophene derivatives using reducing agents such as lithium aluminum hydride.
Substitution: Electrophilic substitution reactions, such as halogenation, nitration, and sulfonation, are common for thiophene derivatives.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Halogens (chlorine, bromine), nitric acid, sulfuric acid.
Major Products:
Oxidation: Sulfoxides, sulfones.
Reduction: Dihydrothiophene derivatives.
Substitution: Halogenated, nitrated, and sulfonated thiophenes.
Scientific Research Applications
2-Cyclopropyl-5-methylthiophene has diverse applications in scientific research, including:
Chemistry: Used as a building block in organic synthesis and the development of new materials.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a precursor for drug development, particularly in designing molecules with enhanced pharmacological properties.
Mechanism of Action
The mechanism of action of 2-Cyclopropyl-5-methylthiophene involves its interaction with specific molecular targets and pathways. In biological systems, it may interact with enzymes or receptors, modulating their activity and leading to various physiological effects. The exact molecular targets and pathways can vary depending on the specific application and context .
Comparison with Similar Compounds
- 2-Methylthiophene
- 2-Cyclopropylthiophene
- 5-Methylthiophene
Comparison: 2-Cyclopropyl-5-methylthiophene is unique due to the presence of both cyclopropyl and methyl groups, which influence its chemical reactivity and physical properties. Compared to 2-Methylthiophene, the cyclopropyl group adds steric hindrance and alters electronic distribution, affecting its reactivity in substitution and oxidation reactions.
Properties
CAS No. |
78113-02-7 |
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Molecular Formula |
C8H10S |
Molecular Weight |
138.23 g/mol |
IUPAC Name |
2-cyclopropyl-5-methylthiophene |
InChI |
InChI=1S/C8H10S/c1-6-2-5-8(9-6)7-3-4-7/h2,5,7H,3-4H2,1H3 |
InChI Key |
NGJDMQLJMSMLTO-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(S1)C2CC2 |
Origin of Product |
United States |
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